![molecular formula C15H13N5O2S B3012944 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1903152-41-9](/img/structure/B3012944.png)

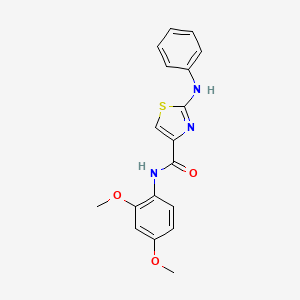

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

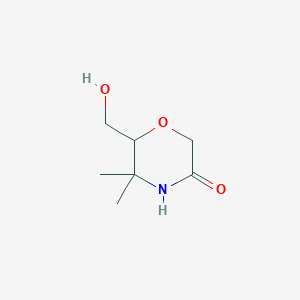

This compound is a complex organic molecule that likely contains a hexahydrocinnolinyl group and a benzothiadiazole group . These groups are known to possess potent pharmacological activities, including anticancer potential .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via multicomponent reactions . These reactions typically involve the condensation of several different molecules in a one-pot procedure .Molecular Structure Analysis

The compound likely contains a hexahydrocinnolinyl group, which is a nitrogen-containing, partially unsaturated six-membered ring, and a benzothiadiazole group, which is a type of heterocyclic compound .科学的研究の応用

EZH2 Inhibition in Cancer Therapy

The histone lysine methyltransferase EZH2 plays a crucial role in cancer aggressiveness, metastasis, and poor prognosis. Researchers have discovered that hexahydroisoquinolin derivatives, including our compound of interest, can act as EZH2 inhibitors . These inhibitors interfere with the activity of EZH2, leading to decreased global H3K27me3 (a histone modification) in cancer cells. Specifically, the compound “SKLB1049” has shown promising results as a highly potent, SAM-competitive, and cell-active EZH2 inhibitor. It effectively reduces H3K27me3 levels in lymphoma cells and causes cell arrest in the G0/G1 phase .

Chemical Biology Tools

Beyond therapeutic applications, this compound can serve as a chemical tool to study EZH2 biology. Researchers can use it to dissect the enzyme’s functions, interactions, and downstream effects.

将来の方向性

作用機序

Target of Action

Similar compounds have been found to inhibit the histone lysine methyltransferase ezh2 , which plays a key role in cancer aggressiveness, metastasis, and poor prognosis .

Mode of Action

Similar compounds have been found to decrease global h3k27me3 in certain lymphoma cells in a concentration- and time-dependent manner . This suggests that the compound may interact with its targets to alter their function, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of ezh2 can affect various pathways related to cell proliferation, differentiation, and survival .

Pharmacokinetics

Similar compounds have been found to have improved solubility compared to other ezh2 inhibitors , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to cause cell arrest in the g0/g1 phase , indicating potential anti-proliferative effects.

特性

IUPAC Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c21-14-7-9-5-10(2-4-11(9)17-18-14)16-15(22)8-1-3-12-13(6-8)20-23-19-12/h1,3,6-7,10H,2,4-5H2,(H,16,22)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNACYFQFRODZDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid](/img/structure/B3012861.png)

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)

![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone](/img/structure/B3012866.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012875.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B3012879.png)